Minodronic acid is a third-generation nitrogen-containing bisphosphonate, belonging to a class of drugs known for their potent inhibition of bone resorption. [] It was first developed and approved for the treatment of osteoporosis in Japan. [] Minodronic acid has demonstrated significant efficacy in suppressing bone resorption compared to other bisphosphonates, making it a valuable tool in the study of bone metabolism and related disorders. []
Minodronic acid exists in various crystalline forms, including monohydrate, hemihydrate, and anhydrate. [] The monohydrate form loses crystal water upon heating, transitioning into the anhydrate form. [] A detailed redetermination of the crystal structure of Minodronic acid monohydrate has been conducted to obtain precise atomic coordinates and geometry information, crucial for understanding its polymorphic behavior. []
Minodronic acid exerts its effects by inhibiting farnesyl pyrophosphate synthase (FPPS), a crucial enzyme in the mevalonate pathway. [] FPPS is responsible for producing farnesyl pyrophosphate, a molecule essential for prenylation, a post-translational modification necessary for various cellular processes, including osteoclast function. [] By inhibiting FPPS, Minodronic Acid disrupts the prenylation of key signaling proteins in osteoclasts, ultimately leading to their inactivation and reduced bone resorption. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7